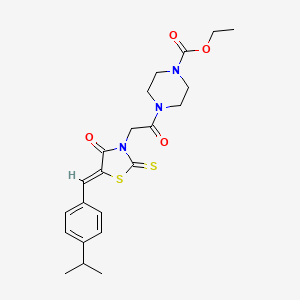

(1R,2S)-2-methoxycarbonyl-1-methylcyclopropane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S)-1-Methylcyclopropane-1alpha,2alpha-dicarboxylic acid 2-methyl ester, also known as MCD, is a cyclopropane derivative that has gained attention in the scientific community due to its potential applications in research and medicine. MCD is a chiral molecule, meaning it has a non-superimposable mirror image, and has been shown to have various biochemical and physiological effects.

科学的研究の応用

Synthesis and Biological Evaluation

- Research has explored the synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety, demonstrating effective inhibition of cytosolic carbonic anhydrase and acetylcholinesterase enzymes. These inhibitors are crucial for treating diseases like Alzheimer's, Parkinson's, and senile dementia. This study signifies the potential therapeutic applications of cyclopropyl-containing compounds in neurodegenerative disorders (Boztaş et al., 2019).

Chemoenzymatic Synthesis

- A chemoenzymatic synthesis approach was developed to produce enantiomerically pure monocarboxylic acids from racemic 2-methylcyclopropane dicarboxylic acid dimethyl ester. This method leads to the creation of 1-amino 2-methyl cyclopropane carboxylic acids, showcasing the versatility of cyclopropane derivatives in synthesizing biologically active molecules (Lugano et al., 1992).

Radical Polymerization

- The study on the radical polymerization of acrylate and methacrylate esters of 1-methyl-2,2,3,3-tetracyanocyclopropylcarbinol reveals the production of polymers with unique properties, suitable for creating solution-cast films with specific thermal and physical characteristics. This application is significant for materials science, especially in developing new polymer-based materials (Lee et al., 1991).

Novel Synthesis Routes

- The creation of 2-nitro-cyclopropyl-1-carbonyl compounds from unsaturated carbonyl compounds and nitromethane introduces a novel synthesis route for cyclopropyl-amino acids. These compounds have applications in synthesizing biologically active molecules and natural products, further expanding the cyclopropyl derivative's utility in medicinal chemistry (Ghosh et al., 2023).

Ring-Opening Reactions

- Research into Lewis acid-catalyzed ring-opening reactions of methylenecyclopropanes with alcoholic or acidic nucleophiles has yielded homoallylic esters or ethers. This chemical transformation is crucial for synthetic chemistry, enabling the development of various organic synthesis strategies (Shi & Xu, 2002).

作用機序

Target of Action

As an ester, it may interact with various enzymes and receptors in the body, particularly those involved in ester hydrolysis .

Mode of Action

As an ester, the compound is likely to undergo hydrolysis, a common reaction for esters . This process involves the ester being activated towards nucleophilic attack by protonation of the carboxyl oxygen atom, followed by nucleophilic addition of water. Transfer of a proton and elimination of alcohol yields the carboxylic acid .

Biochemical Pathways

The compound may participate in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The hydrolysis of the ester could result in the production of carboxylic acid and alcohol, which could have various effects depending on the specific structures of these products .

Action Environment

Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the compound’s action, efficacy, and stability. For instance, the rate of ester hydrolysis can be affected by the pH of the environment, with the reaction typically being faster in acidic or basic conditions .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-Methylcyclopropane-1alpha,2alpha-dicarboxylic acid 2-methyl ester involves the following steps: 1) synthesis of 1-methylcyclopropane-1-carboxylic acid, 2) conversion of 1-methylcyclopropane-1-carboxylic acid to 1-methylcyclopropane-1,2-dicarboxylic acid, 3) esterification of 1-methylcyclopropane-1,2-dicarboxylic acid with methanol to obtain (1S)-1-Methylcyclopropane-1alpha,2alpha-dicarboxylic acid 2-methyl ester.", "Starting Materials": [ "Methylcyclopropane", "Bromine", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Sulfuric acid" ], "Reaction": [ "Step 1: Bromination of methylcyclopropane using bromine and sulfuric acid to obtain 1-bromomethylcyclopropane", "Step 2: Treatment of 1-bromomethylcyclopropane with sodium hydroxide to obtain 1-methylcyclopropane-1-carboxylic acid", "Step 3: Conversion of 1-methylcyclopropane-1-carboxylic acid to 1-methylcyclopropane-1,2-dicarboxylic acid by reacting with sodium bicarbonate and heating", "Step 4: Esterification of 1-methylcyclopropane-1,2-dicarboxylic acid with methanol using sulfuric acid as a catalyst to obtain (1S)-1-Methylcyclopropane-1alpha,2alpha-dicarboxylic acid 2-methyl ester" ] } | |

CAS番号 |

82235-81-2 |

分子式 |

C7H10O4 |

分子量 |

158.15 g/mol |

IUPAC名 |

(1R,2S)-2-methoxycarbonyl-1-methylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C7H10O4/c1-7(6(9)10)3-4(7)5(8)11-2/h4H,3H2,1-2H3,(H,9,10)/t4-,7-/m1/s1 |

InChIキー |

RJMPMJXOLAUXEC-CLZZGJSISA-N |

異性体SMILES |

C[C@]1(C[C@@H]1C(=O)OC)C(=O)O |

SMILES |

CC1(CC1C(=O)OC)C(=O)O |

正規SMILES |

CC1(CC1C(=O)OC)C(=O)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2764834.png)

![2-[2-(Thiophen-2-YL)ethoxy]acetic acid](/img/structure/B2764835.png)

![N-[2-[(4-Hydroxycyclohexyl)amino]-2-oxoethyl]-N-methylbut-2-ynamide](/img/structure/B2764836.png)

![N-(2-ethylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B2764841.png)

![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2764842.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2764848.png)

![2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2764851.png)